

The Role of ICA-105665 in Neuronal Excitability: A Technical Guide

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Compound of Interest

Compound Name: ICA-105665

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Abstract

ICA-105665 is a novel, orally available small molecule that has demonstrated significant potential in the modulation of neuronal excitability. As a potent activator of Kv7 (KCNQ) potassium channels, specifically the KCNQ2/3 and KCNQ3/5 subtypes, **ICA-105665** has been investigated for its therapeutic utility in neurological disorders characterized by hyperexcitability, such as epilepsy. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, clinical findings, and experimental protocols related to the investigation of **ICA-105665**. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its role in neuronal signaling.

Introduction

Neuronal excitability is a fundamental process in the central nervous system (CNS), governed by a delicate balance of ion channel activity. Dysregulation of this balance can lead to pathological states, including epilepsy. The Kv7 (KCNQ) family of voltage-gated potassium channels, particularly KCNQ2 and KCNQ3 which underlie the M-current, are critical regulators of neuronal firing. The M-current is a sub-threshold, non-inactivating potassium current that stabilizes the membrane potential and dampens repetitive firing. Consequently, openers of these channels are attractive therapeutic targets for antiepileptic drugs.

ICA-105665, developed by Icagen, Inc., is a potent activator of KCNQ2/3 and KCNQ3/5 channels.^[1] Its mechanism of action is centered on enhancing the M-current, thereby reducing neuronal hyperexcitability. Preclinical studies have demonstrated its broad-spectrum anticonvulsant activity, and early clinical trials have provided evidence of its CNS penetration and antiseizure effects in humans.^{[1][2]}

Mechanism of Action

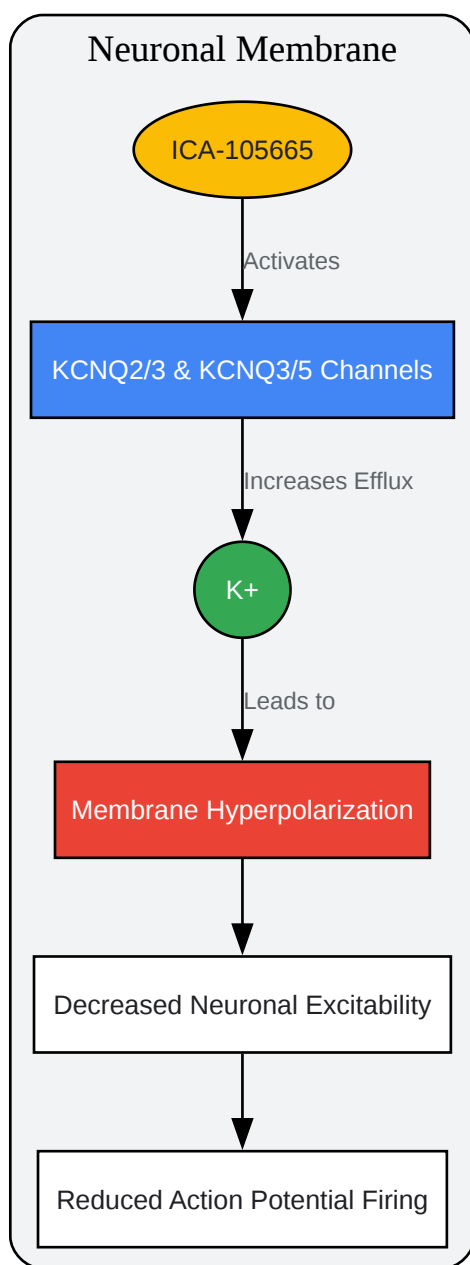
ICA-105665 exerts its effects by directly modulating the activity of specific subtypes of the Kv7 potassium channel family.

Targeting KCNQ Channels

ICA-105665 is an activator of KCNQ ion channels, which are key regulators of neuronal excitability.^[3] It specifically targets heteromeric KCNQ2/3 and KCNQ3/5 channels.^[1] These channels are predominantly expressed in the nervous system and are responsible for the M-current, a slowly activating and deactivating potassium current that plays a crucial role in controlling the resting membrane potential and preventing excessive firing of neurons.

Modulation of Neuronal Excitability

By opening KCNQ2/3 and KCNQ3/5 channels, **ICA-105665** enhances the M-current. This leads to a hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for action potential firing. The increased potassium efflux effectively dampens neuronal excitability, which is the basis for its anticonvulsant properties.



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Caption: Mechanism of action of **ICA-105665**.

Preclinical Pharmacology

The anticonvulsant effects of **ICA-105665** have been evaluated in a variety of established animal models of epilepsy.

In Vivo Anticonvulsant Activity

ICA-105665 has demonstrated broad-spectrum antiseizure activity in multiple animal models at doses ranging from less than 1 to 5 mg/kg.[1] These models include the maximal electroshock (MES) test, the 6 Hz psychomotor seizure model, the pentylenetetrazole (PTZ) seizure model, and the electrical kindling model.[1]

Preclinical Model	Species	Route of Administration	Effective Dose (mg/kg)	Endpoint
Maximal Electroshock (MES)	Rodent	Oral	<1 - 5	Protection from tonic hindlimb extension
6 Hz Seizure	Rodent	Oral	<1 - 5	Protection from psychomotor seizures
Pentylenetetrazole (PTZ)	Rodent	Oral	<1 - 5	Increased seizure threshold
Electrical Kindling	Rodent	Oral	<1 - 5	Reduction in seizure severity and duration

Table 1: Summary of Preclinical Anticonvulsant Activity of **ICA-105665**.

Clinical Development

ICA-105665 has been evaluated in Phase I studies in healthy volunteers and a Phase IIa proof-of-concept study in patients with photosensitive epilepsy.

Phase I Studies

In a single ascending dose study, **ICA-105665** was well-tolerated in healthy volunteers at doses up to 400 mg.[1] In a 7-day repeat-dose study, total daily doses up to 600 mg were also well-tolerated in both healthy volunteers and patients with epilepsy.[1]

Phase IIa Photosensitive Epilepsy Trial

A single-blind, single-dose, multiple-cohort study was conducted to assess the effects of **ICA-105665** on the photoparoxysmal responses (PPRs) in patients with epilepsy.[1][2]

Dose (mg)	Number of Patients	Number of Responders	Percentage of Responders
100	4	1	25%
400	4	2	50%
500	6	4	67%

Table 2: Efficacy of **ICA-105665** in Reducing Photoparoxysmal Responses.[1][2]

A response was defined as a reduction in the Standard Photosensitivity Range (SPR) of at least three units at three separate time points compared to placebo, or complete suppression of PPR.[2] One patient receiving 400 mg experienced complete abolishment of the SPR.[2] The results of this study provided evidence of CNS penetration and preliminary evidence of antiseizure effects of **ICA-105665** by engaging neuronal Kv7 potassium channels.[1][2]

Pharmacokinetics

Pharmacokinetic parameters were assessed in the photosensitive epilepsy trial.

Dose (mg)	N	Cmax (ng/mL)	Tmax (h)	Half-life (h)
100	4	3,318 (873)	2.20 (0.73)	4.26 (0.91)
200	4	6,228 (2,073)	3.38 (1.23)	4.03 (1.02)
400	4	10,245 (3,398)	3.25 (1.18)	4.54 (0.61)
500	6	13,008 (4,151)	3.58 (1.02)	4.98 (0.83)

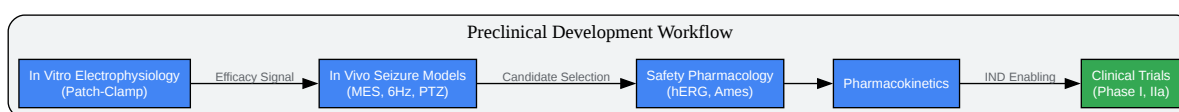
Table 3: Mean (SD) Noncompartmental Pharmacokinetic Parameters for **ICA-105665**. [1]

Safety and Tolerability

The most common treatment-emergent adverse events were related to the nervous system, with dizziness being the most frequently reported.[1][2] A single patient in the 600 mg cohort experienced a brief generalized seizure, which led to the discontinuation of that dose level.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.



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Caption: Drug development workflow for **ICA-105665**.

In Vitro Electrophysiology (Patch-Clamp)

Objective: To determine the effect of **ICA-105665** on KCNQ channel currents.

- Cell Culture: Use a stable cell line (e.g., CHO or HEK293) expressing the KCNQ channel subunits of interest (e.g., KCNQ2/3).
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
- Solutions:
 - Intracellular Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.3 with KOH.
 - Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
- Recording:

- Establish a whole-cell patch-clamp configuration.
- Hold the cell at a membrane potential of -80 mV.
- Apply voltage steps to elicit KCNQ currents (e.g., depolarizing steps from -80 mV to +40 mV).
- Perfuse the cells with the extracellular solution containing various concentrations of **ICA-105665**.
- Data Analysis: Measure the current amplitude and voltage-dependence of activation in the presence and absence of the compound to determine EC50 and the magnitude of the hyperpolarizing shift.

Maximal Electroshock (MES) Seizure Model

Objective: To assess the ability of **ICA-105665** to prevent tonic-clonic seizures.

- Animals: Use adult male mice or rats.
- Drug Administration: Administer **ICA-105665** or vehicle orally at various doses.
- Stimulation: At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration) via corneal or ear-clip electrodes.
- Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
- Data Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension.

6 Hz Psychomotor Seizure Model

Objective: To evaluate the efficacy of **ICA-105665** against partial seizures.

- Animals: Use adult male mice.
- Drug Administration: Administer **ICA-105665** or vehicle orally.

- **Stimulation:** At the time of peak effect, deliver a low-frequency (6 Hz), long-duration (3 s) electrical stimulus of a predetermined intensity (e.g., 32 mA or 44 mA) via corneal electrodes.
- **Observation:** Observe the animals for the presence or absence of seizure activity, characterized by a stun posture, forelimb clonus, and head/tail tremor.
- **Data Analysis:** Calculate the ED50 for protection against the psychomotor seizure.

Pentylentetrazole (PTZ) Seizure Model

Objective: To determine the effect of **ICA-105665** on the threshold for clonic seizures.

- **Animals:** Use adult male mice or rats.
- **Drug Administration:** Administer **ICA-105665** or vehicle orally.
- **PTZ Administration:** At the time of peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg for mice).
- **Observation:** Observe the animals for the onset and severity of clonic seizures for at least 30 minutes.
- **Data Analysis:** Determine the ED50 of **ICA-105665** that protects against PTZ-induced clonic seizures.

Photosensitive Epilepsy Clinical Trial

Objective: To assess the proof-of-concept for the antiseizure activity of **ICA-105665** in humans.

- **Patient Population:** Enroll adult patients with a history of reproducible photoparoxysmal responses (PPRs) to intermittent photic stimulation (IPS).
- **Study Design:** A single-blind, placebo-controlled, single-dose, crossover, or parallel-group design.
- **Procedure:**

- Day 1 (Baseline): Administer placebo and perform IPS at various frequencies to determine the baseline Standard Photosensitivity Range (SPR).
- Day 2 (Treatment): Administer a single dose of **ICA-105665**.
- Perform IPS at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours) to assess changes in the SPR.
- Endpoint: The primary endpoint is the change in SPR from baseline. A response is typically defined as a significant reduction in the SPR or complete suppression of the PPR.
- Data Analysis: Compare the change in SPR between the **ICA-105665** and placebo groups.

Conclusion

ICA-105665 is a promising KCNQ channel activator with a clear mechanism of action for reducing neuronal excitability. Its broad-spectrum anticonvulsant activity in preclinical models and positive proof-of-concept data in a human model of epilepsy highlight its potential as a novel antiepileptic drug. Further clinical development is warranted to fully elucidate its efficacy and safety profile in a broader patient population. This technical guide provides a foundational understanding of the key data and methodologies associated with the investigation of **ICA-105665** for professionals in the field of neuroscience and drug development.

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